molecular formula C9H5Cl2NO B1387978 5,7-dichloro-1H-indole-3-carbaldehyde CAS No. 4771-51-1

5,7-dichloro-1H-indole-3-carbaldehyde

Cat. No. B1387978
CAS RN: 4771-51-1
M. Wt: 214.04 g/mol
InChI Key: NXSDVDLMPRRISC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-dichloro-1H-indole-3-carbaldehyde is a derivative of indole-3-carbaldehyde . Indole-3-carbaldehyde, also known as indole-3-aldehyde and 3-formylindole, is a metabolite of dietary L-tryptophan which is synthesized by human gastrointestinal bacteria, particularly species of the Lactobacillus genus .


Synthesis Analysis

Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules . Multicomponent reactions (MCRs) offer access to complex molecules . This review highlights the recent applications of 1H-indole-3-carbaldehyde in such inherently sustainable multicomponent reactions from the period, 2014 to 2021 .


Chemical Reactions Analysis

Indole-3-carbaldehyde has reactivity typical of aromatic aldehydes . It can easily be oxidized to indole-3-carboxylic acid . It condenses with nitromethane in a Henry reaction to give 3-nitrovinyl indole .

Scientific Research Applications

Multicomponent Reactions (MCRs)

5,7-dichloro-1H-indole-3-carbaldehyde: is a valuable precursor in MCRs, which are one-step reactions that combine multiple starting materials to form a single product. These reactions are sustainable, high-yielding, and cost-effective, aligning with green chemistry principles . The compound’s inherent functional groups facilitate C–C and C–N coupling reactions, making it a versatile building block for complex molecules.

Synthesis of Biologically Active Structures

Derivatives of 5,7-dichloro-1H-indole-3-carbaldehyde are crucial for generating structures with significant biological activity. These include carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives, which are key in synthesizing pharmaceutically active compounds and indole alkaloids .

Antioxidant Activity

The indole nucleus, present in 5,7-dichloro-1H-indole-3-carbaldehyde , has demonstrated potent antioxidant properties. Antioxidants are vital for protecting cells from oxidative stress and play a role in preventing various diseases .

Antimicrobial and Antibiotic Properties

This compound has shown promise in developing antimicrobial and antibiotic agents. Its derivatives can inhibit the growth of harmful bacteria and other microorganisms, contributing to the treatment of infections .

Anti-inflammatory Applications

Indole derivatives, including those of 5,7-dichloro-1H-indole-3-carbaldehyde , exhibit anti-inflammatory effects. These properties are beneficial in designing drugs for conditions characterized by inflammation, such as arthritis .

Anticancer Potential

The indole core of 5,7-dichloro-1H-indole-3-carbaldehyde is found in compounds with anticancer activities. Research into these derivatives is ongoing, with the potential to develop new therapies for various types of cancer .

properties

IUPAC Name

5,7-dichloro-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO/c10-6-1-7-5(4-13)3-12-9(7)8(11)2-6/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSDVDLMPRRISC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=CN2)C=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-dichloro-1H-indole-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-dichloro-1H-indole-3-carbaldehyde
Reactant of Route 2
5,7-dichloro-1H-indole-3-carbaldehyde
Reactant of Route 3
Reactant of Route 3
5,7-dichloro-1H-indole-3-carbaldehyde
Reactant of Route 4
5,7-dichloro-1H-indole-3-carbaldehyde
Reactant of Route 5
5,7-dichloro-1H-indole-3-carbaldehyde
Reactant of Route 6
Reactant of Route 6
5,7-dichloro-1H-indole-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.